molecular formula C21H19N5O4 B2822182 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863502-18-5

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2822182
CAS No.: 863502-18-5
M. Wt: 405.414
InChI Key: MMNIKDGVHWQHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Ethoxy-Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with ethyl iodide in the presence of a base such as potassium carbonate to form the ethoxy group.

    Purine Ring Construction: The purine ring is typically constructed through a series of cyclization reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the ethoxy-hydroxyphenyl intermediate with the purine ring system under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The keto group in the purine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would yield an alcohol.

Scientific Research Applications

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-ethoxy-2-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-one: Shares the ethoxy-hydroxyphenyl moiety but differs in the rest of the structure.

    3-methyl-2H-chromen-2-one: Contains a similar aromatic system but lacks the purine ring and other functional groups.

Uniqueness

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is unique due to its combination of functional groups and the presence of the purine ring system, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(3-ethoxy-2-hydroxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-14-6-4-5-13(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)12-9-7-11(2)8-10-12/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNIKDGVHWQHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.